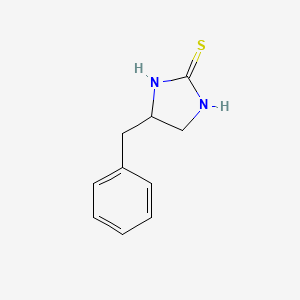

4-Benzyl-2-imidazolidinethione

Cat. No. B8475753

M. Wt: 192.28 g/mol

InChI Key: AYOSMVQZZOYJPB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07115748B2

Procedure details

Other suitable reducing agents include lithium aluminum hydride. Treatment of 3-phenyl-1,2-diaminopropane with 1,1′-thiocarbonyldiimidazole rapidly produced 4-benzyl-2-imidazolidinethione 4. The yield was 90%, which is essentially quantitative since the starting material was about 90% pure. Most of the 2-imidazolidinethiones were prepared in good yields with 1,1′-thiocarbonyldiimadazole. However, the less expensive allyl isothiocyanate was also found to be an excellent reagent for the conversion of vicinal diamines to 2-imidazolidinethiones. The parent compound, 2-imidazolidinethione, was obtained in 91% yield from 1,2-diaminoethane and allyl isothiocyanate in refluxing bromobenzene. These conditions converted 2-thienyl-1,2-diaminoethane to the corresponding 2-imidazolidinethione, 36J, in 83% yield.

[Compound]

Name

2-imidazolidinethiones

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

2-imidazolidinethiones

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

diamines

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Identifiers

|

REACTION_CXSMILES

|

[H-].[Al+3].[Li+].[H-].[H-].[H-].C1(C[CH:14]([NH2:17])[CH2:15][NH2:16])C=CC=CC=1.C(N1C=CN=C1)(N1C=CN=C1)=S.C([CH:37]1[CH2:41][NH:40][C:39](=[S:42])[NH:38]1)C1C=CC=CC=1.[CH2:43]([N:46]=[C:47]=[S:48])[CH:44]=[CH2:45]>>[NH:38]1[CH2:37][CH2:41][NH:40][C:39]1=[S:42].[NH2:16][CH2:15][CH2:14][NH2:17].[CH2:43]([N:46]=[C:47]=[S:48])[CH:44]=[CH2:45] |f:0.1.2.3.4.5|

|

Inputs

Step One

[Compound]

|

Name

|

2-imidazolidinethiones

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Al+3].[Li+].[H-].[H-].[H-]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)CC(CN)N

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=S)(N1C=NC=C1)N1C=NC=C1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)C1NC(NC1)=S

|

Step Six

[Compound]

|

Name

|

2-imidazolidinethiones

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)N=C=S

|

Step Eight

[Compound]

|

Name

|

diamines

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in good yields with 1,1′-thiocarbonyldiimadazole

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1C(NCC1)=S

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NCCN

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)N=C=S

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07115748B2

Procedure details

Other suitable reducing agents include lithium aluminum hydride. Treatment of 3-phenyl-1,2-diaminopropane with 1,1′-thiocarbonyldiimidazole rapidly produced 4-benzyl-2-imidazolidinethione 4. The yield was 90%, which is essentially quantitative since the starting material was about 90% pure. Most of the 2-imidazolidinethiones were prepared in good yields with 1,1′-thiocarbonyldiimadazole. However, the less expensive allyl isothiocyanate was also found to be an excellent reagent for the conversion of vicinal diamines to 2-imidazolidinethiones. The parent compound, 2-imidazolidinethione, was obtained in 91% yield from 1,2-diaminoethane and allyl isothiocyanate in refluxing bromobenzene. These conditions converted 2-thienyl-1,2-diaminoethane to the corresponding 2-imidazolidinethione, 36J, in 83% yield.

[Compound]

Name

2-imidazolidinethiones

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

2-imidazolidinethiones

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

diamines

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Identifiers

|

REACTION_CXSMILES

|

[H-].[Al+3].[Li+].[H-].[H-].[H-].C1(C[CH:14]([NH2:17])[CH2:15][NH2:16])C=CC=CC=1.C(N1C=CN=C1)(N1C=CN=C1)=S.C([CH:37]1[CH2:41][NH:40][C:39](=[S:42])[NH:38]1)C1C=CC=CC=1.[CH2:43]([N:46]=[C:47]=[S:48])[CH:44]=[CH2:45]>>[NH:38]1[CH2:37][CH2:41][NH:40][C:39]1=[S:42].[NH2:16][CH2:15][CH2:14][NH2:17].[CH2:43]([N:46]=[C:47]=[S:48])[CH:44]=[CH2:45] |f:0.1.2.3.4.5|

|

Inputs

Step One

[Compound]

|

Name

|

2-imidazolidinethiones

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Al+3].[Li+].[H-].[H-].[H-]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)CC(CN)N

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=S)(N1C=NC=C1)N1C=NC=C1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)C1NC(NC1)=S

|

Step Six

[Compound]

|

Name

|

2-imidazolidinethiones

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)N=C=S

|

Step Eight

[Compound]

|

Name

|

diamines

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in good yields with 1,1′-thiocarbonyldiimadazole

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1C(NCC1)=S

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NCCN

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)N=C=S

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07115748B2

Procedure details

Other suitable reducing agents include lithium aluminum hydride. Treatment of 3-phenyl-1,2-diaminopropane with 1,1′-thiocarbonyldiimidazole rapidly produced 4-benzyl-2-imidazolidinethione 4. The yield was 90%, which is essentially quantitative since the starting material was about 90% pure. Most of the 2-imidazolidinethiones were prepared in good yields with 1,1′-thiocarbonyldiimadazole. However, the less expensive allyl isothiocyanate was also found to be an excellent reagent for the conversion of vicinal diamines to 2-imidazolidinethiones. The parent compound, 2-imidazolidinethione, was obtained in 91% yield from 1,2-diaminoethane and allyl isothiocyanate in refluxing bromobenzene. These conditions converted 2-thienyl-1,2-diaminoethane to the corresponding 2-imidazolidinethione, 36J, in 83% yield.

[Compound]

Name

2-imidazolidinethiones

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

2-imidazolidinethiones

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

diamines

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Identifiers

|

REACTION_CXSMILES

|

[H-].[Al+3].[Li+].[H-].[H-].[H-].C1(C[CH:14]([NH2:17])[CH2:15][NH2:16])C=CC=CC=1.C(N1C=CN=C1)(N1C=CN=C1)=S.C([CH:37]1[CH2:41][NH:40][C:39](=[S:42])[NH:38]1)C1C=CC=CC=1.[CH2:43]([N:46]=[C:47]=[S:48])[CH:44]=[CH2:45]>>[NH:38]1[CH2:37][CH2:41][NH:40][C:39]1=[S:42].[NH2:16][CH2:15][CH2:14][NH2:17].[CH2:43]([N:46]=[C:47]=[S:48])[CH:44]=[CH2:45] |f:0.1.2.3.4.5|

|

Inputs

Step One

[Compound]

|

Name

|

2-imidazolidinethiones

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Al+3].[Li+].[H-].[H-].[H-]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)CC(CN)N

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=S)(N1C=NC=C1)N1C=NC=C1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)C1NC(NC1)=S

|

Step Six

[Compound]

|

Name

|

2-imidazolidinethiones

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)N=C=S

|

Step Eight

[Compound]

|

Name

|

diamines

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in good yields with 1,1′-thiocarbonyldiimadazole

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1C(NCC1)=S

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NCCN

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)N=C=S

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |